molecular formula C13H16ClNO3S B2604827 2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide CAS No. 2097867-61-1

2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2604827
CAS No.: 2097867-61-1
M. Wt: 301.79
InChI Key: JHBLAHNVSZMSCL-UHFFFAOYSA-N
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Description

2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide (CAS 2097867-61-1) is a high-purity chemical compound supplied for research applications. With a molecular formula of C13H16ClNO3S and a molecular weight of 301.79 g/mol, this benzene-sulfonamide derivative features a unique (1-hydroxycyclohex-2-en-1-yl)methyl group . This hybrid structure, combining a sulfonamide moiety with an alicyclic hydroxy group, makes it a valuable intermediate in medicinal chemistry and materials science research. The compound has been referenced in studies published in peer-reviewed journals, including investigations into new materials and chemical processes . It is offered in various quantities to suit your laboratory-scale needs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3S/c14-11-6-2-3-7-12(11)19(17,18)15-10-13(16)8-4-1-5-9-13/h2-4,6-8,15-16H,1,5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBLAHNVSZMSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNS(=O)(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide can be achieved through a multi-step process:

  • Formation of the Hydroxycyclohexenylmethyl Intermediate:

    • Start with cyclohexene, which undergoes hydroboration-oxidation to yield 1-hydroxycyclohex-2-en-1-ylmethanol.
    • This intermediate is then protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.
  • Sulfonamide Formation:

    • Benzene-1-sulfonyl chloride is reacted with the protected hydroxycyclohexenylmethyl intermediate in the presence of a base such as triethylamine to form the sulfonamide linkage.
    • The protecting group is then removed under mild conditions to yield the desired hydroxycyclohexenylmethyl sulfonamide.
  • Chlorination:

    • The final step involves the selective chlorination of the benzene ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxy group in the cyclohexenyl ring can undergo oxidation to form a ketone, resulting in the formation of a cyclohexenone derivative.

    Reduction: The double bond in the cyclohexenyl ring can be reduced to form a saturated cyclohexyl ring.

    Substitution: The chloro group on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium amide or thiourea under basic conditions.

Major Products:

  • Oxidation of the hydroxy group yields a ketone.
  • Reduction of the double bond yields a saturated cyclohexyl ring.
  • Substitution of the chloro group yields various substituted benzene derivatives.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Serves as a building block in the development of new synthetic methodologies.

Biology and Medicine:

  • Potential applications in drug discovery and development due to its sulfonamide moiety, which is a common pharmacophore in many therapeutic agents.
  • Investigated for its antimicrobial and anti-inflammatory properties.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • May be used in the formulation of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The chloro and hydroxycyclohexenylmethyl groups may enhance binding affinity and specificity to target proteins or receptors.

Comparison with Similar Compounds

4-Chloro-N-[2-(Cyclohex-1-en-1-yl)ethyl]benzene-1-sulfonamide (CAS: 433690-47-2)

  • Structure : Features a 4-chlorobenzenesulfonamide core with a 2-(cyclohex-1-en-1-yl)ethyl substituent.
  • Key Differences :
    • Chlorine position: 4-chloro vs. 2-chloro in the target compound.
    • Substituent linkage: Ethyl group vs. methyl group in the target.
    • Hydroxyl group: Absent in this compound but present in the target.
  • Implications: The hydroxyl group in the target compound may improve solubility or binding interactions in biological systems compared to the non-hydroxylated analog .

2-Chloro-N-{[4-(Furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide (CAS: 2380042-02-2)

  • Structure : Contains a 2-chlorobenzenesulfonamide core linked to a heterocyclic (furan-thiophene) substituent.
  • Key Differences :
    • Substituent type: Aromatic heterocycles (furan/thiophene) vs. alicyclic (cyclohexene) in the target.
    • Hydroxyl group: Absent here.

N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide

  • Structure : Combines a toluenesulfonamide group with a chloroindazole moiety.
  • Key Differences :
    • Core structure: Indazole (aromatic heterocycle) vs. cyclohexene (alicyclic) in the target.
    • Functional groups: Lacks a hydroxyl group.
  • Implications : Indazole-containing sulfonamides have demonstrated antiproliferative activity, suggesting that structural variations in the target compound’s substituents could modulate similar biological effects .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound Not explicitly provided* ~340 (estimated) Chlorobenzenesulfonamide, hydroxycyclohexene
4-Chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]benzene-1-sulfonamide C14H17ClNO2S 310.81 Chlorobenzenesulfonamide, cyclohexene
2-Chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide C15H12ClNO3S2 353.84 Chlorobenzenesulfonamide, furan-thiophene

*Note: Molecular formula of the target compound is inferred as approximately C13H15ClNO3S based on structural analysis.

  • Hydrogen Bonding: The hydroxyl group in the target compound likely enhances solubility and binding affinity compared to non-hydroxylated analogs.

Biological Activity

2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14ClN1O3S
  • Molecular Weight : 303.77 g/mol

The biological activity of sulfonamides, including this compound, primarily involves inhibition of carbonic anhydrases (CAs). These enzymes play a crucial role in various physiological processes, including acid-base balance and fluid secretion. The sulfonamide group is known to bind to the zinc ion in the active site of CAs, thereby inhibiting their activity .

Interaction with Biological Targets

The hydroxy group in the compound can form hydrogen bonds with biological molecules, while the phenyl ring can interact with hydrophobic pockets in proteins. This dual interaction modulates enzyme or receptor activity, leading to various biological effects such as:

Biological Activity Data

Biological ActivityEvidence
AntimicrobialInhibition of bacterial growth through folate pathway interference
AntitumorPreliminary studies indicate potential against certain cancer cell lines
Carbonic Anhydrase InhibitionBinding affinity studies show competitive inhibition against various CA isoforms

Case Study 1: Antimicrobial Efficacy

A study investigated a series of benzenesulfonamides, including derivatives similar to this compound. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of dihydropteroate synthase, a key enzyme in bacterial folate synthesis.

Case Study 2: Antitumor Activity

Research on structurally related compounds demonstrated that certain sulfonamides exhibited cytotoxic effects against human cancer cell lines. The studies highlighted that modifications in the sulfonamide structure could enhance antitumor efficacy and selectivity.

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of sulfonamides. For instance, substituents at the para-position of the benzenesulfonamide ring have been linked to improved binding affinity for carbonic anhydrases, which could translate into better therapeutic outcomes in conditions like glaucoma and cancer .

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